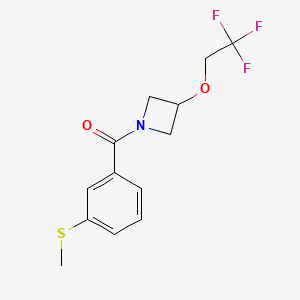![molecular formula C15H24N2O4 B2979277 Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate CAS No. 2361826-98-2](/img/structure/B2979277.png)
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with biological systems, making it an important tool for understanding biochemical and physiological processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate involves its ability to bind to the active site of enzymes and inhibit their activity. This compound has been shown to interact with the catalytic serine residue in the active site of cholinesterases, which prevents the hydrolysis of acetylcholine and other neurotransmitters.
Biochemical and physiological effects:
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of cholinesterase activity, this compound has also been shown to have anti-inflammatory properties and to modulate the activity of ion channels in neurons.
Advantages and Limitations for Lab Experiments
One advantage of using Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the activity of enzymes and their role in biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several future directions for research involving Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate. One area of interest is in the development of new treatments for Alzheimer's disease, as this compound has shown promise as an effective inhibitor of cholinesterases. Another area of research is in the study of ion channels and their role in neurological disorders, as Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate has been shown to modulate the activity of these channels. Additionally, further research is needed to fully understand the potential toxicity of this compound and to develop safer methods of using it in lab experiments.
Synthesis Methods
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate can be synthesized using a variety of methods. One common method involves the reaction of piperidine-4-carboxylic acid with acetyl chloride, followed by the addition of propenoyl chloride and isopropylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate has been used in a wide range of scientific research applications. One important use of this compound is in the study of enzyme inhibitors. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
properties
IUPAC Name |
propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-13(18)17-9-6-12(7-10-17)15(20)16-8-5-14(19)21-11(2)3/h4,11-12H,1,5-10H2,2-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDXEBXPGKQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)

![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)
![3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2979201.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979204.png)




![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)

![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)